4-amino-N'-[(methylcarbamoyl)oxy]-N-(2-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide
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Overview
Description
(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2-METHYLPHENYL)AMINO]METHYLIDENE]AMINO N-METHYLCARBAMATE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an amino group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2-METHYLPHENYL)AMINO]METHYLIDENE]AMINO N-METHYLCARBAMATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-amino-1,2,5-oxadiazole with 2-methylaniline under specific conditions to form the intermediate compound. This intermediate is then reacted with N-methylcarbamate to yield the final product. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. Purification techniques such as recrystallization or column chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
(Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2-METHYLPHENYL)AMINO]METHYLIDENE]AMINO N-METHYLCARBAMATE undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the oxadiazole ring can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2-METHYLPHENYL)AMINO]METHYLIDENE]AMINO N-METHYLCARBAMATE is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and other therapeutic applications .
Medicine
In medicine, (Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2-METHYLPHENYL)AMINO]METHYLIDENE]AMINO N-METHYLCARBAMATE is investigated for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with specific enzymes and receptors, making it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2-METHYLPHENYL)AMINO]METHYLIDENE]AMINO N-METHYLCARBAMATE involves its interaction with specific molecular targets. The oxadiazole ring and amino groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. This interaction can inhibit the activity of certain enzymes or modulate receptor function, leading to its bioactive effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-azido-1,2,5-oxadiazole: This compound shares the oxadiazole ring but differs in its functional groups.
3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Another oxadiazole derivative with different substituents.
Uniqueness
What sets (Z)-[(4-AMINO-1,2,5-OXADIAZOL-3-YL)[(2-METHYLPHENYL)AMINO]METHYLIDENE]AMINO N-METHYLCARBAMATE apart is its combination of an oxadiazole ring with an aromatic amine and a carbamate group. This unique structure allows for a wide range of chemical reactions and interactions, making it a versatile compound in various fields of research .
Properties
Molecular Formula |
C12H14N6O3 |
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Molecular Weight |
290.28 g/mol |
IUPAC Name |
[[C-(4-amino-1,2,5-oxadiazol-3-yl)-N-(2-methylphenyl)carbonimidoyl]amino] N-methylcarbamate |
InChI |
InChI=1S/C12H14N6O3/c1-7-5-3-4-6-8(7)15-11(18-20-12(19)14-2)9-10(13)17-21-16-9/h3-6H,1-2H3,(H2,13,17)(H,14,19)(H,15,18) |
InChI Key |
RIZAILCOPIVDKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=C(C2=NON=C2N)NOC(=O)NC |
Origin of Product |
United States |
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